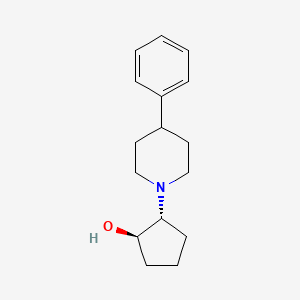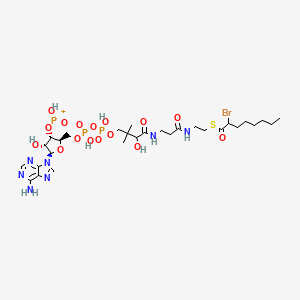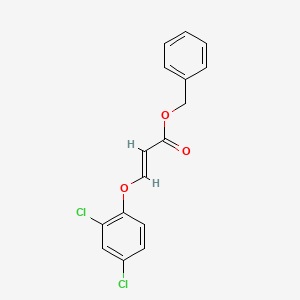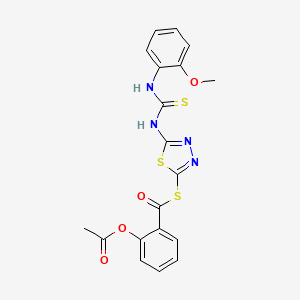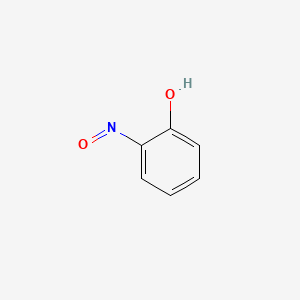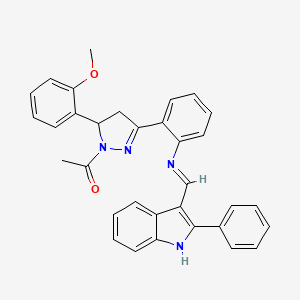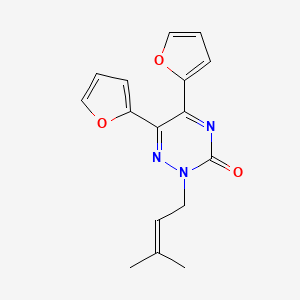
Potassium 2,3,4-trichlorophenoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,3,4-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is a potassium salt of 2,3,4-trichlorophenol, characterized by the presence of three chlorine atoms attached to a phenol ring. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 2,3,4-trichlorophenoxide can be synthesized through the reaction of 2,3,4-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
C6H2Cl3OH+KOH→C6H2Cl3OK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Potassium 2,3,4-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can include quinones or other oxidized derivatives.
Reduction: Products may include partially or fully dechlorinated phenols.
科学研究应用
Potassium 2,3,4-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of potassium 2,3,4-trichlorophenoxide involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins, leading to antimicrobial effects. It may also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
相似化合物的比较
Similar Compounds
Potassium 2,4,6-trichlorophenoxide: Similar in structure but with chlorine atoms at different positions.
Potassium 2,3,5-trichlorophenoxide: Another isomer with chlorine atoms at different positions.
Potassium 2,3,4,5-tetrachlorophenoxide: Contains an additional chlorine atom compared to potassium 2,3,4-trichlorophenoxide.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and applications in various fields.
属性
CAS 编号 |
58200-71-8 |
|---|---|
分子式 |
C6H2Cl3KO |
分子量 |
235.5 g/mol |
IUPAC 名称 |
potassium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
InChI 键 |
GLRAIAFGAKIYID-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


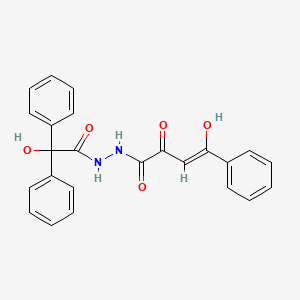
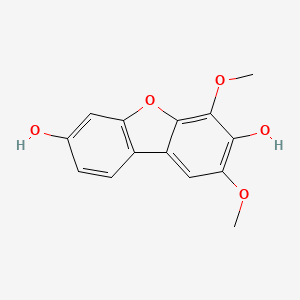

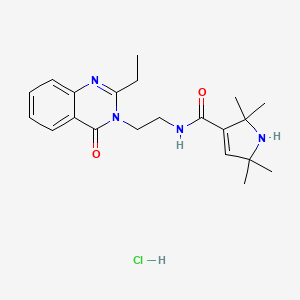
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
